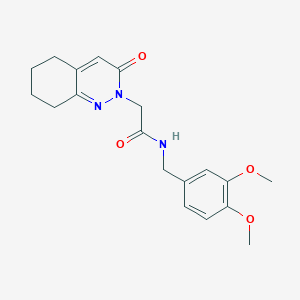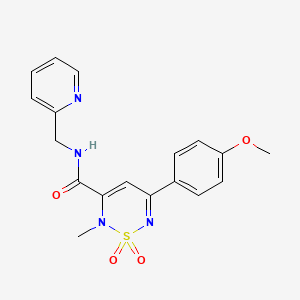![molecular formula C15H16N2O3S B4501784 4-{[(2-phenyl-1,3-thiazol-4-yl)acetyl]amino}butanoic acid](/img/structure/B4501784.png)
4-{[(2-phenyl-1,3-thiazol-4-yl)acetyl]amino}butanoic acid
Vue d'ensemble
Description
4-{[(2-phenyl-1,3-thiazol-4-yl)acetyl]amino}butanoic acid is a compound that features a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom. Thiazole derivatives are known for their diverse biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties .
Applications De Recherche Scientifique
4-{[(2-phenyl-1,3-thiazol-4-yl)acetyl]amino}butanoic acid has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its anticancer properties and potential use in drug development.
Industry: Utilized in the production of dyes, biocides, and chemical reaction accelerators
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method is the Hantzsch thiazole synthesis, which involves the cyclization of α-haloketones with thioamides . The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as piperidine .
Industrial Production Methods
Industrial production of thiazole derivatives often employs continuous flow chemistry to enhance reaction efficiency and yield. This method allows for better control over reaction parameters and scalability .
Analyse Des Réactions Chimiques
Types of Reactions
4-{[(2-phenyl-1,3-thiazol-4-yl)acetyl]amino}butanoic acid can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group or the thiazole ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines or thiols are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole ring .
Mécanisme D'action
The mechanism of action of 4-{[(2-phenyl-1,3-thiazol-4-yl)acetyl]amino}butanoic acid involves its interaction with various molecular targets. The thiazole ring can interact with enzymes and proteins, disrupting their normal function. This interaction can lead to the inhibition of microbial growth or the induction of apoptosis in cancer cells .
Comparaison Avec Des Composés Similaires
Similar Compounds
Sulfathiazole: An antimicrobial drug with a thiazole ring.
Ritonavir: An antiretroviral drug containing a thiazole ring.
Abafungin: An antifungal drug with a thiazole ring.
Tiazofurin: An antineoplastic drug featuring a thiazole ring.
Uniqueness
4-{[(2-phenyl-1,3-thiazol-4-yl)acetyl]amino}butanoic acid is unique due to its specific combination of a thiazole ring with a phenyl and acetyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific and industrial applications .
Propriétés
IUPAC Name |
4-[[2-(2-phenyl-1,3-thiazol-4-yl)acetyl]amino]butanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O3S/c18-13(16-8-4-7-14(19)20)9-12-10-21-15(17-12)11-5-2-1-3-6-11/h1-3,5-6,10H,4,7-9H2,(H,16,18)(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEJKWMCZOKHBJR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=CS2)CC(=O)NCCCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[(6-oxo-3-phenylpyridazin-1(6H)-yl)acetyl]piperidine-3-carboxylic acid](/img/structure/B4501701.png)
![N-(4-chlorophenyl)-N'-[4-(1-pyrrolidinyl)benzyl]urea](/img/structure/B4501705.png)


![7-(4-bromophenyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B4501731.png)
![N-[(2Z)-4-ethyl-5-methyl-1,3-thiazol-2(3H)-ylidene]-2-(1-oxophthalazin-2(1H)-yl)acetamide](/img/structure/B4501733.png)
![N-[2-(cyclohex-1-en-1-yl)ethyl]-2-[6-oxo-3-(4-phenylpiperazin-1-yl)pyridazin-1(6H)-yl]acetamide](/img/structure/B4501734.png)

![1-{[1-(Furan-2-ylmethyl)-5-oxopyrrolidin-3-yl]carbonyl}piperidine-4-carboxamide](/img/structure/B4501756.png)
![1-[(dimethylamino)sulfonyl]-N-[2-(methylthio)phenyl]-3-piperidinecarboxamide](/img/structure/B4501758.png)
![3-(4-chlorophenyl)-N-[2-(dimethylamino)ethyl]-1-phenyl-1H-pyrazole-5-carboxamide](/img/structure/B4501766.png)
![2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)acetamide](/img/structure/B4501776.png)
![2-[acetyl(tetrahydrofuran-2-ylmethyl)amino]-4-methyl-N-(5-methyl-1,3-thiazol-2-yl)-1,3-thiazole-5-carboxamide](/img/structure/B4501783.png)
![N-(4-{[2-(ethylamino)-6-methylpyrimidin-4-yl]amino}phenyl)-2,5-dimethylbenzamide](/img/structure/B4501790.png)
